2-(isopropylsulfonyl)-1H-benzimidazole
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Overview
Description
2-(isopropylsulfonyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The addition of an isopropylsulfonyl group to the benzimidazole core enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylsulfonyl)-1H-benzimidazole typically involves the reaction of 2-aminobenzimidazole with isopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the sulfonylation process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagent used.
Scientific Research Applications
2-(isopropylsulfonyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(isopropylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzimidazole: A precursor in the synthesis of 2-(isopropylsulfonyl)-1H-benzimidazole.
2-(methylsulfonyl)-1H-benzimidazole: Similar structure with a methylsulfonyl group instead of an isopropylsulfonyl group.
2-(ethylsulfonyl)-1H-benzimidazole: Contains an ethylsulfonyl group.
Uniqueness
This compound is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-propan-2-ylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O2S/c1-7(2)15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |
InChI Key |
XMZCDRYNNPAJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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